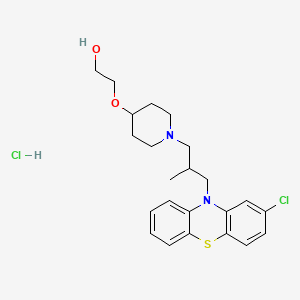
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique chemical structure, which includes a phenothiazine core substituted with various functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the chloro and piperidino substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperidine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.
化学反应分析
Types of Reactions
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro or nitro groups, converting them to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted phenothiazines.
科学研究应用
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved may include dopamine and serotonin receptor signaling, which are relevant to its potential antipsychotic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Fluphenazine: A phenothiazine used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects or side effect profiles.
属性
CAS 编号 |
40255-65-0 |
|---|---|
分子式 |
C23H30Cl2N2O2S |
分子量 |
469.5 g/mol |
IUPAC 名称 |
2-[1-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O2S.ClH/c1-17(15-25-10-8-19(9-11-25)28-13-12-27)16-26-20-4-2-3-5-22(20)29-23-7-6-18(24)14-21(23)26;/h2-7,14,17,19,27H,8-13,15-16H2,1H3;1H |
InChI 键 |
OTHZXDUMDDSFAF-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1CCC(CC1)OCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)

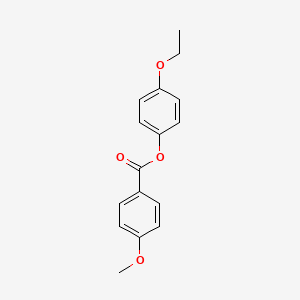

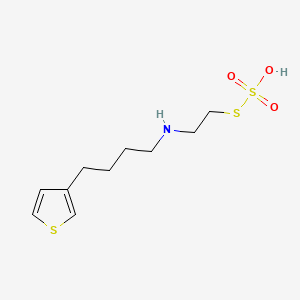
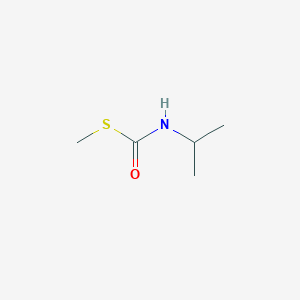
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
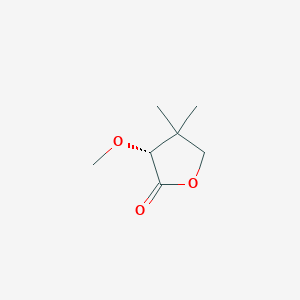
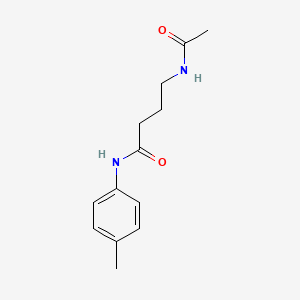
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
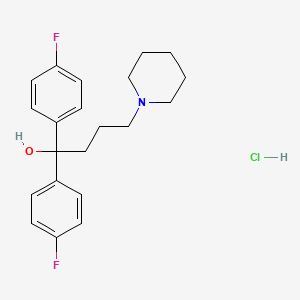
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)


